6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
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Overview
Description
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (6-MPSB) is a synthetic compound with a wide range of applications in scientific research and in the laboratory. This compound, also known as 6-MPSB, has a molecular weight of 283.35 g/mol and is chemically represented as C14H18NO4S. 6-MPSB is a white crystalline solid with a melting point of 175-176 °C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
Scientific Research Applications
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in various scientific research applications, including as a reagent in organic synthesis, as a substrate for enzyme assays, and as a ligand in affinity chromatography. It has also been used in the synthesis of other compounds, such as 4-piperidin-1-ylsulfonylbenzoic acid and 6-methyl-2-benzoylbenzoic acid.
Mechanism of Action
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including monoamine oxidase A, monoamine oxidase B, and tyrosine hydroxylase. It has also been shown to inhibit the uptake of serotonin and dopamine in the brain.
Biochemical and Physiological Effects
In animal studies, 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have antidepressant-like effects, as well as an anxiolytic-like effect. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis and to reduce the levels of stress hormones in the body.
Advantages and Limitations for Lab Experiments
The use of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% for laboratory experiments has several advantages. It is a relatively inexpensive compound, is soluble in several solvents, and is stable under a wide range of conditions. However, it should be noted that 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is toxic and should be handled with care.
Future Directions
Given its wide range of applications in scientific research and in the laboratory, there are several potential future directions for the use of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. These include further studies into its mechanism of action, as well as its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, further research into its use as a substrate for enzyme assays, as a ligand in affinity chromatography, and in the synthesis of other compounds is warranted.
Synthesis Methods
The synthesis of 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been reported by several authors. The most common route is the reaction of 4-piperidin-1-ylsulfonyl chloride with 6-methyl-2-benzoylbenzoic acid in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields 6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in yields of up to 95%.
properties
IUPAC Name |
2-methyl-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-6-5-7-17(18(14)19(21)22)15-8-10-16(11-9-15)25(23,24)20-12-3-2-4-13-20/h5-11H,2-4,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNGMQNAUDPULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692369 |
Source
|
Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261917-07-0 |
Source
|
Record name | 3-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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